2-(4-Aminophenyl)-2-hydroxyacetic acid
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Overview
Description
2-(4-Aminophenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C8H9NO3 It is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety
Mechanism of Action
Target of Action
Similar compounds such as 2-(4-aminophenyl)benzothiazoles have shown potent antimicrobial activity against both gram-positive and gram-negative strains .
Mode of Action
Related compounds, like 2-(4-aminophenyl)benzothiazoles, have been found to exhibit membrane perturbing and intracellular modes of action . They interact with the cytoplasmic membrane, leading to permeabilization, and also bind to DNA, affecting its function .
Biochemical Pathways
Related compounds have been shown to affect the cytoplasmic membrane and dna of bacteria . This suggests that the compound may interfere with essential cellular processes such as DNA replication, transcription, and protein synthesis.
Pharmacokinetics
Similar compounds, like 2-(4-aminophenyl)benzothiazoles, have been shown to be metabolized by cytochrome p450 1a1 .
Result of Action
Related compounds have shown potent antimicrobial activity, suggesting that this compound may also exhibit similar effects .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2-hydroxyacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrophenylacetic acid with a reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound. The reaction conditions typically include refluxing the mixture for several hours to ensure complete reduction of the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of 4-nitrophenylacetic acid under hydrogen gas. The process is carried out in a high-pressure reactor to achieve efficient conversion and high yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 2-(4-Nitrophenyl)-2-hydroxyacetic acid.
Reduction: Formation of various amino derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(4-Aminophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylacetic acid: Similar structure but lacks the hydroxy group on the acetic acid moiety.
2-(4-Aminophenyl)ethanol: Contains an ethanol group instead of a hydroxyacetic acid moiety.
4-Aminobenzoic acid: Contains a carboxylic acid group directly attached to the phenyl ring.
Uniqueness
2-(4-Aminophenyl)-2-hydroxyacetic acid is unique due to the presence of both an amino group and a hydroxyacetic acid moiety. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-aminophenyl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGSMLNQLMZMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13104-66-0 |
Source
|
Record name | 2-(4-aminophenyl)-2-hydroxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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